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Introduction
Allura Red AC, also known as Food Red 17, FD&C Red 40, and C.I. 16035, is a synthetic

monoazo dye belonging to the family of sulfonated azo dyes.[1][2] While extensively used as a

colorant in the food, drug, and cosmetic industries, its application as a primary biological stain

in histological or cytological preparations is not well-documented in scientific literature.[1]

However, based on its chemical structure and properties as an anionic dye, Allura Red AC can

be effectively utilized as an acid dye for staining cytoplasm, muscle, and connective tissue in a

manner analogous to other red acid dyes used in histology, such as Eosin, Acid Fuchsin, and

Ponceau 4R.[3]

The staining mechanism of Allura Red AC as an acid dye is based on electrostatic interactions.

[4][5] At an acidic pH, the dye's negatively charged sulfonate groups bind to positively charged

amino groups of proteins in the cytoplasm and extracellular matrix.[3][6] This results in a vibrant

red to pink coloration of these structures, providing a clear contrast to basophilic components

like cell nuclei, which are typically stained with a blue or purple basic dye like hematoxylin.[3]

Physicochemical Properties
The properties of Allura Red AC relevant to its use as a biological stain are summarized in the

table below.
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Property Value Reference(s)

Synonyms
Food Red 17, FD&C Red 40,

C.I. 16035
[1][2]

Molecular Formula C₁₈H₁₄N₂Na₂O₈S₂ [1]

Molecular Weight 496.42 g/mol [1]

Appearance Dark red powder [7]

λmax (in water) ~504 nm [2][7]

Solubility

Soluble in water (22 g/100 mL

at 25°C), glycerol, and

propylene glycol; Insoluble in

ethanol.

[7]

Stability

Good stability in acidic to

neutral pH (pH 3-8) and to

heat and light.

[7]

Applications
Based on the principles of acid dye staining, Allura Red AC is proposed for the following

applications in histology:

Counterstain to Hematoxylin: As a substitute for Eosin in the standard Hematoxylin and

Eosin (H&E) staining protocol to provide red/pink staining of the cytoplasm and extracellular

matrix.[3]

Component of Trichrome Stains: Can potentially be used as the red cytoplasmic stain in

trichrome staining methods, such as in Masson's Trichrome, to differentiate muscle fibers

from collagen.[8]

General Cytoplasmic Stain: For providing contrast to nuclear and other basophilic structures

in various tissue preparations.

Experimental Protocols
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Disclaimer: The following protocols are proposed based on the general principles of acid dye

staining and protocols for structurally similar dyes. Optimization of staining times,

concentrations, and differentiation steps may be required for specific tissues and applications.

Protocol 1: Allura Red AC as a Counterstain to
Hematoxylin (H&E Analog)
This protocol outlines the use of Allura Red AC as a substitute for Eosin Y in a standard H&E

staining workflow for paraffin-embedded tissue sections.

Reagents and Preparation
Reagent Preparation

Allura Red AC Staining Solution (1% w/v)

Dissolve 1 g of Allura Red AC powder in 100 mL

of distilled water. Add 0.5 mL of glacial acetic

acid to acidify the solution (final pH ~2.5-3.0).

Stir until fully dissolved and filter before use.

Store at room temperature.

Harris' Hematoxylin Solution
Use a commercial, filtered Harris' Hematoxylin

solution.

Differentiating Solution (1% Acid Alcohol)
Add 1 mL of concentrated Hydrochloric Acid

(HCl) to 99 mL of 70% ethanol.

Bluing Reagent
Scott's Tap Water Substitute or a weak alkaline

solution (e.g., 0.1% sodium bicarbonate).

Dehydrating and Clearing Reagents
Graded alcohols (70%, 95%, 100% ethanol) and

Xylene (or a xylene substitute).

Mounting Medium A permanent, resinous mounting medium.

Staining Procedure
Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes, 5 minutes each.[9]

Transfer to 100% ethanol: 2 changes, 3 minutes each.[4]
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Transfer to 95% ethanol: 2 changes, 3 minutes each.[4]

Transfer to 70% ethanol: 3 minutes.[4]

Rinse in running tap water.[4]

Nuclear Staining:

Immerse in Harris' Hematoxylin for 5-10 minutes.[10]

Wash in running tap water for 1-5 minutes.[4][9]

Differentiate in 1% acid alcohol with a few quick dips (1-3 seconds).[9]

Wash immediately in running tap water.[9]

Immerse in a bluing reagent for 10-60 seconds until nuclei turn a crisp blue.[9]

Wash in running tap water for 1-5 minutes.[9]

Cytoplasmic Staining with Allura Red AC:

Immerse slides in the 1% Allura Red AC staining solution for 30 seconds to 2 minutes.

Rinse briefly in distilled water.

Dehydration and Clearing:

Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100%

ethanol (2 changes, 1 minute each).[9]

Clear in xylene: 2 changes, 3 minutes each.[9]

Mounting:

Apply a drop of permanent mounting medium to the slide and coverslip.

Expected Results
Nuclei: Blue/Purple
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Cytoplasm, muscle, collagen, keratin: Shades of Red/Pink

Erythrocytes: Bright Red

Quantitative Data Summary for Red Acid Dyes
The following table provides a comparison of key quantitative parameters for Allura Red AC

(proposed) and other commonly used red acid dyes in histology.

Parameter
Allura Red AC
(Proposed)

Acid Fuchsin
Ponceau 4R (for
Western Blot)

Stain Concentration
1% w/v in acidified

water

0.47% w/v in acidified

water

0.1% w/v in 5% acetic

acid

Solvent
Distilled water with

0.5% acetic acid

Distilled water with

~33% acetic acid

Distilled water with 5%

acetic acid

Staining Time
30 seconds - 2

minutes
1-5 minutes 5-15 minutes

Reference(s) Inferred [11][12] [13]

Visualizations
General Histological Staining Workflow
The following diagram illustrates the general workflow for staining paraffin-embedded tissue

sections with Allura Red AC as a counterstain to hematoxylin.

Tissue Preparation Staining Post-Staining

Deparaffinization
(Xylene)

Rehydration
(Graded Alcohols)

Hematoxylin Staining
(Nuclei)

Differentiation
(Acid Alcohol)

Bluing
(Alkaline Water)

Allura Red AC
(Cytoplasm)

Dehydration
(Graded Alcohols)

Clearing
(Xylene) Mounting Visualization

Click to download full resolution via product page

General workflow for H&E-type staining using Allura Red AC.
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Staining Mechanism of Allura Red AC
This diagram illustrates the electrostatic interaction between the anionic Allura Red AC dye and

cationic tissue proteins.

Tissue Section (Acidic pH)

Staining Solution

Tissue Protein (e.g., Cytoplasm)

Positively Charged Amino Groups (NH3+)

Allura Red AC Molecule
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Click to download full resolution via product page

Electrostatic binding of Allura Red AC to tissue proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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